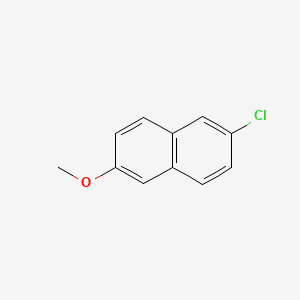

2-Chloro-6-methoxynaphthalene

Description

Properties

IUPAC Name |

2-chloro-6-methoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJBXCAVJOGNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987251 | |

| Record name | 2-Chloro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67886-68-4 | |

| Record name | 2-Chloro-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67886-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067886684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxynaphthalene can be achieved through several methods. One common approach involves the bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene, followed by dehalogenation using a reducing agent such as zinc-copper alloy . Another method includes the bromination of 2-methoxy-naphthalene and subsequent dehalogenation with iron .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and dehalogenation processes. The choice of reagents and conditions is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxynaphthalene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form various oxidation products.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-6-methoxynaphthalene is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-chloro-6-methoxynaphthalene with analogous naphthalene derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Chloro vs. Acetyl Groups : The acetyl group in 2-acetyl-6-methoxynaphthalene (C₁₃H₁₂O₂) enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. In contrast, the chloro group in this compound directs substitution reactions (e.g., Suzuki coupling) due to its electron-withdrawing nature .

- Nitro vs. Methoxy Groups: The nitro group in 2-chloro-6-nitronaphthalene (C₁₀H₆ClNO₂) strongly withdraws electrons, increasing the compound’s electrophilicity and suitability for aromatic nitration or reduction reactions. This contrasts with the electron-donating methoxy group in the parent compound, which stabilizes intermediates in coupling reactions .

- Chloromethyl vs. Single Chloro: The additional chloromethyl group in 1-chloro-6-(chloromethyl)naphthalene (C₁₁H₈Cl₂) introduces a reactive site for alkylation or elimination reactions, enhancing its utility in polymer chemistry but raising toxicity concerns compared to mono-chlorinated analogs .

Toxicity and Environmental Considerations

- 2-Chloro-6-nitronaphthalene (C₁₀H₆ClNO₂) poses additional risks due to nitro group-derived metabolites, which may exhibit mutagenic or carcinogenic properties .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-Chloro-6-methoxynaphthalene?

- Methodology : Begin with 6-methoxynaphthalene as the precursor. Chlorination can be achieved using reagents like chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperature (40–60°C). Purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via melting point analysis (72–75°C) .

- Key Data : Melting point: 72–75°C; solubility in ethanol and acetone .

Q. How should this compound be stored and handled to maintain stability?

- Methodology : Store in amber glass containers at room temperature (≤25°C) in a dry, ventilated area. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light. Use PPE: nitrile gloves, lab coats, and chemical safety goggles. Employ local exhaust ventilation to minimize inhalation risks .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodology :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 188 for [M]⁺) and fragmentation patterns. Cross-reference with NIST spectral libraries .

- NMR : Analyze ¹H and ¹³C NMR spectra in CDCl₃. Look for characteristic shifts: methoxy protons (~δ 3.9 ppm) and aromatic protons in the naphthalene backbone (δ 6.8–8.2 ppm).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitution in this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and localization . Compare activation energies for chlorination at different positions. Validate computational results against experimental kinetic data (e.g., reaction rates under varying conditions).

- Key Insight : The methoxy group directs electrophiles to the ortho and para positions, while chlorine influences steric and electronic effects .

Q. How can inconsistencies in toxicological data for chloro-methoxy naphthalenes be resolved?

- Methodology : Apply systematic review frameworks (e.g., GRADE criteria) to assess bias, inconsistency, indirectness, and imprecision :

- Bias Risk : Use randomized dosing in animal studies and blind outcome assessments .

- Data Harmonization : Standardize endpoints (e.g., oxidative stress markers) across studies to enable meta-analysis.

Q. What experimental design minimizes bias in controlled inhalation toxicity studies?

- Protocol :

Randomization : Assign test groups using stratified randomization based on weight and age .

Blinding : Ensure researchers are blinded to exposure levels during data collection.

Outcome Measures : Include biomarkers like urinary naphthol metabolites and lung histopathology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.